![molecular formula C20H15BrN2O2S B14190583 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolopyridine core with a bromine atom at the 4-position, a phenyl group at the 2-position, and a sulfonyl group attached to a 4-methylphenyl group at the 1-position.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by the introduction of substituents at specific positions. For instance, the bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation at the 1-position can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine. The phenyl group at the 2-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .
化学反应分析
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The phenyl group at the 2-position can participate in cross-coupling reactions with various aryl halides or boronic acids using palladium catalysts.
科学研究应用
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Some derivatives have shown potential as therapeutic agents for treating diseases such as cancer, Alzheimer’s, and bacterial infections.
作用机制
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, the compounds can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]: This compound has a chlorine atom at the 5-position, which may alter its biological activity and chemical reactivity.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The presence of an iodine atom at the 2-position can influence the compound’s reactivity in coupling reactions.
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The chlorine atom at the 6-position and the phenylsulfonyl group at the 1-position may affect the compound’s pharmacological properties.
These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- in terms of its specific substituents and their impact on its chemical and biological properties.
属性
分子式 |
C20H15BrN2O2S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
4-bromo-1-(4-methylphenyl)sulfonyl-2-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-16(10-8-14)26(24,25)23-19(15-5-3-2-4-6-15)13-17-18(21)11-12-22-20(17)23/h2-13H,1H3 |
InChI 键 |
QBYSZLAZHGTNTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

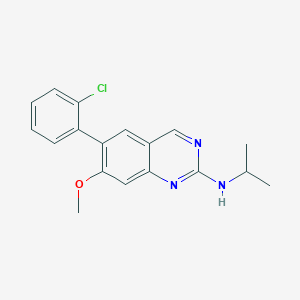
![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
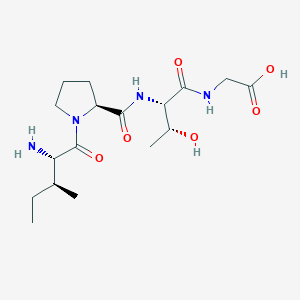
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)
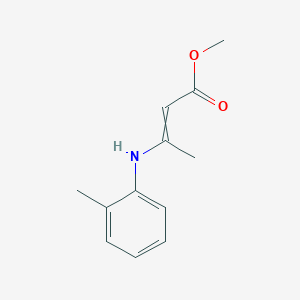

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)

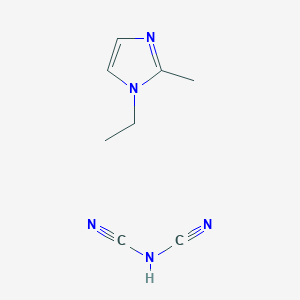
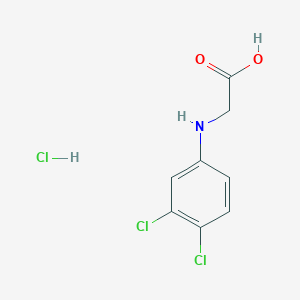
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)

